N,N-Diethyldodecanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406286. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

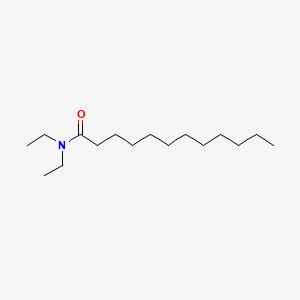

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyldodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO/c1-4-7-8-9-10-11-12-13-14-15-16(18)17(5-2)6-3/h4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNSVVHTTQBGQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044655 | |

| Record name | N,N-Diethyldodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless viscous liquid; mp = 3-5 deg C; [Alfa Aesar MSDS] | |

| Record name | N,N-Diethyldodecanamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15773 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3352-87-2 | |

| Record name | N,N-Diethyldodecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3352-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl lauramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003352872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyldodecanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethyldodecanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanamide, N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethyldodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyldodecanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYLLAURAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AJ0N90BYY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Diethyldodecanamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyldodecanamide, a tertiary amide with a long alkyl chain, holds interest in various chemical and industrial applications. This technical guide provides a comprehensive overview of its core chemical and physical properties, structural information, and representative experimental protocols for its synthesis and analysis. The information is presented to support research and development activities, offering a foundational understanding of this compound. All quantitative data are summarized in structured tables for clarity and ease of comparison. Additionally, a logical workflow for the synthesis and purification of N,N-di-substituted amides is provided as a visual guide.

Chemical Structure and Identification

This compound is characterized by a dodecanoyl group attached to a diethylamine moiety. The long lipophilic alkyl chain and the polar tertiary amide group confer upon it specific solubility and reactivity characteristics.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | N,N-Diethyllauramide, Lauric acid diethylamide |

| CAS Number | 3352-87-2[1] |

| Molecular Formula | C16H33NO[1] |

| SMILES | CCCCCCCCCCCC(=O)N(CC)CC[1] |

| InChIKey | CWNSVVHTTQBGQB-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for designing experimental conditions, understanding its behavior in various matrices, and for quality control purposes.

Table 2: Physical Properties

| Property | Value | Reference |

| Molecular Weight | 255.44 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Melting Point | 2-5 °C | [2] |

| Boiling Point | 166-167 °C @ 2 mmHg | [3] |

| Density | 0.847 g/mL at 25 °C | [3] |

| Flash Point | >110 °C | [2] |

| Refractive Index | 1.455 | [4] |

| Water Solubility | No information available | [3] |

Table 3: Chemical and Spectroscopic Properties

| Property | Value |

| Chemical Class | Tertiary Amide |

| ¹H NMR | Spectrum available[1] |

| ¹³C NMR | Spectrum available[1] |

| Mass Spectrometry (GC-MS) | Characteristic fragmentation pattern observed[1] |

| Infrared (IR) Spectrum | Spectrum available[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in the literature. However, based on general methods for the synthesis of tertiary amides and the analysis of long-chain amides, the following representative protocols can be adapted.

Synthesis of this compound

A common method for the synthesis of N,N-disubstituted amides is the reaction of a carboxylic acid with an amine in the presence of a coupling agent, or the reaction of an acid chloride with an amine.

Protocol 3.1.1: Synthesis from Dodecanoyl Chloride and Diethylamine

Materials:

-

Dodecanoyl chloride

-

Diethylamine

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dodecanoyl chloride (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of diethylamine (1.2 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Add the diethylamine/triethylamine solution dropwise to the cooled dodecanoyl chloride solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified using vacuum distillation or column chromatography.

Protocol 3.2.1: Purification by Column Chromatography

Materials:

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Procedure:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

Analytical Methods

Protocol 3.3.1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for the analysis of fatty acid amides (e.g., HP-5MS or equivalent)

Procedure:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject an appropriate volume of the sample solution into the GC inlet.

-

GC Conditions (Representative):

-

Inlet temperature: 250 °C

-

Oven program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 10 minutes.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Conditions (Representative):

-

Ion source temperature: 230 °C

-

Electron ionization (EI) at 70 eV.

-

Mass scan range: m/z 40-500.

-

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum.

Mandatory Visualizations

Logical Workflow for Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of N,N-disubstituted amides, which is applicable to this compound.

Caption: General workflow for the synthesis and purification of this compound.

Safety Information

According to available safety data sheets, this compound may cause skin and eye irritation.[2][5] It is recommended to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][3]

Table 4: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Skin corrosion/irritation | H315: Causes skin irritation[2][5] |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation[2][5] |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation[2] |

Conclusion

This technical guide provides essential information on the chemical properties, structure, and handling of this compound. The summarized data and representative experimental protocols offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. While specific, optimized protocols for this compound are not widely published, the general methodologies presented here provide a solid foundation for its synthesis, purification, and analysis. Further research into its biological activities and applications is warranted.

References

In-Depth Technical Guide on N,N-Diethyldodecanamide (CAS: 3352-87-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyldodecanamide, also known as N,N-diethyllauramide, is a long-chain fatty acid amide with the chemical formula C₁₆H₃₃NO. While its direct biological functions and mechanisms of action are not extensively documented in publicly available literature, its structural class—fatty acid amides (FAAs)—is of significant interest in biomedical research. FAAs are a diverse group of lipid signaling molecules that include endocannabinoids and other bioactive lipids, known to modulate various physiological processes. This technical guide provides a comprehensive overview of the available physicochemical data, synthesis methodologies, and potential, though largely unexplored, biological activities of this compound. The information is presented to facilitate further research and application development for this compound.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1 for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3352-87-2 | [1][2][3][4][5] |

| Molecular Formula | C₁₆H₃₃NO | [2][3] |

| Molecular Weight | 255.44 g/mol | [2] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Boiling Point | 166-167 °C at 2 mmHg | [1] |

| Melting Point | 3-5 °C | [2] |

| Density | 0.847 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.454 | [1] |

| Solubility | Insoluble in water | [6] |

| Synonyms | N,N-Diethyllauramide, Lauric acid diethylamide | [2] |

Synthesis Protocols

Amidation of Dodecanoyl Chloride with Diethylamine

This is a common and efficient method for forming amides. The workflow for this synthesis is depicted below.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dodecanoyl chloride (1.0 eq) in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Amine and Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1-1.5 eq) or another non-nucleophilic base to act as an acid scavenger. Slowly add diethylamine (1.0-1.2 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl). Separate the organic layer and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Lipase-Catalyzed Amidation

Enzymatic synthesis offers a greener alternative to traditional chemical methods, often proceeding under milder conditions with high selectivity. Lipases, such as Candida antarctica lipase B (CALB), can catalyze the direct amidation of fatty acids or their esters with amines.[7][8][9][10]

Experimental Protocol:

-

Reaction Mixture: Combine dodecanoic acid or its methyl ester (1.0 eq), diethylamine (excess, e.g., 2-4 eq), and an immobilized lipase such as Novozym 435 (e.g., 10% w/w of substrates) in a suitable reaction vessel. The reaction can be run in a solvent like acetonitrile or under solvent-free conditions.[8][10]

-

Incubation: Incubate the mixture at a moderately elevated temperature (e.g., 50-70 °C) with continuous shaking for 24-72 hours.[7]

-

Enzyme Removal: After the reaction, the immobilized enzyme can be easily removed by filtration for potential reuse.

-

Purification: The solvent (if used) is removed under reduced pressure. The remaining product can be purified if necessary, although enzymatic reactions often yield products of high purity.

Analytical Data

A summary of available analytical data for the characterization of this compound is presented in Table 2.

Table 2: Analytical Data for this compound

| Analytical Technique | Key Observations | Source(s) |

| GC-MS | The mass spectrum typically shows a molecular ion peak and characteristic fragmentation patterns of long-chain amides. | [2] |

| ¹H NMR | Spectral data would show characteristic signals for the ethyl groups on the nitrogen and the long alkyl chain of the dodecanoyl group. | [2] |

| ¹³C NMR | The spectrum would display distinct peaks for the carbonyl carbon, the carbons of the diethylamino group, and the carbons of the dodecyl chain. | [2] |

| IR Spectroscopy | A strong absorption band characteristic of the amide carbonyl (C=O) stretch is expected around 1630-1680 cm⁻¹. | [2] |

Biological Activity and Potential Applications

While there is a lack of direct studies on the biological activity of this compound, the broader class of fatty acid amides (FAAs) has been shown to possess interesting pharmacological properties.

Potential as a Cannabinoid Receptor Ligand

Many FAAs are known to interact with the endocannabinoid system, which plays a crucial role in regulating a wide range of physiological processes. Some FAAs act as agonists or allosteric modulators of cannabinoid receptors (CB1 and CB2).[11][12][13] A recent study on a mixture of FAAs semi-synthesized from andiroba oil demonstrated that these compounds could have an affinity for CB1 and CB2 receptors, as suggested by molecular docking studies.[11][12] This suggests that this compound, as a long-chain FAA, could potentially interact with these receptors.

Potential Cytotoxic and Anti-Cancer Activity

There is emerging evidence that some FAAs exhibit cytotoxic effects against cancer cell lines.[11][12][13][14] For instance, a nanostructured lipid carrier system containing FAAs showed selective cytotoxic activity against a murine breast cancer cell line (4T1).[11][12] Another study demonstrated that FAAs from Carapa guianensis oil can suppress proliferation and promote apoptosis in C6 glioma cells, possibly through the inhibition of the Akt signaling pathway.[13] These findings suggest that this compound could be a candidate for evaluation in cancer research.

The general workflow for assessing the cytotoxicity of a compound like this compound is outlined below.

Experimental Protocol (MTT Assay):

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

Other Potential Applications

This compound is listed as a pharmaceutical intermediate and has been mentioned in the context of color film emulsions.[1][2] Its structural similarity to other N,N-dialkylamides suggests potential use as a solvent or extractant in various chemical processes.[15]

Conclusion

This compound is a readily synthesizable long-chain fatty acid amide with well-defined physicochemical properties. While direct biological studies on this specific compound are scarce, the known activities of the broader class of fatty acid amides, particularly their interactions with the endocannabinoid system and their potential as cytotoxic agents, suggest that this compound is a promising candidate for further pharmacological investigation. The synthesis and experimental protocols outlined in this guide provide a framework for researchers to produce and evaluate this compound for various potential applications in drug discovery and materials science. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

References

- 1. This compound | 3352-87-2 [chemicalbook.com]

- 2. This compound | C16H33NO | CID 18783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 3352-87-2 | DAA35287 | Biosynth [biosynth.com]

- 4. This compound | 3352-87-2 [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. mdpi.com [mdpi.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Lipase-catalyzed synthesis of fatty acid diethanolamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of fatty amides produced by lipase-catalyzed amidation of multi-hydroxylated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. microbiologyjournal.org [microbiologyjournal.org]

- 11. mdpi.com [mdpi.com]

- 12. Evaluation of the Cytotoxic Activity of Nanostructured Lipid Carrier Systems for Fatty Acid Amides and Silk Fibroins in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. academic.oup.com [academic.oup.com]

- 15. tandfonline.com [tandfonline.com]

N,N-Diethyldodecanamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyldodecanamide, an amide of significant interest in various chemical and pharmaceutical domains, is a versatile molecule with a range of applications. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, synthesis, and purification protocols. The information is curated to support researchers and professionals in drug development and other scientific disciplines in their understanding and utilization of this compound.

Chemical Identity

-

IUPAC Name: this compound[1]

-

Synonyms: A variety of synonyms are used to refer to this compound, reflecting its presence in diverse chemical inventories and literature. These include:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₃NO | [1][3][5] |

| Molecular Weight | 255.44 g/mol | [1][3] |

| CAS Number | 3352-87-2 | [1][3][5] |

| Appearance | Colorless to light yellow, viscous liquid | [2][6] |

| Melting Point | 3-5 °C | [3][7] |

| Boiling Point | 166-167 °C at 2 mmHg | [3][6][7] |

| Density | 0.847 g/mL at 25 °C | [3][6] |

| Refractive Index (n²⁰/D) | 1.454 | [6][7] |

| Flash Point | >230 °F (>110 °C) | [3][7] |

Synthesis and Purification

Synthesis of this compound via Acyl Chloride Intermediate

This two-step process involves the initial conversion of dodecanoic acid to its more reactive acyl chloride, followed by amidation with diethylamine.

Step 1: Formation of Dodecanoyl Chloride

-

Reaction Setup: In a fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with dodecanoic acid.

-

Addition of Thionyl Chloride: An excess of thionyl chloride (SOCl₂) is slowly added to the flask. The reaction is typically performed in an inert solvent such as dichloromethane or toluene, or neat.

-

Reaction Conditions: The mixture is gently heated to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the crude dodecanoyl chloride.

Step 2: Amidation of Dodecanoyl Chloride

-

Reaction Setup: The crude dodecanoyl chloride is dissolved in an anhydrous, non-protic solvent like dichloromethane in a clean, dry flask equipped with a magnetic stirrer and an addition funnel, and cooled in an ice bath.

-

Addition of Diethylamine: A solution of diethylamine in the same solvent is added dropwise from the addition funnel to the cooled acyl chloride solution. An excess of diethylamine or the addition of a non-nucleophilic base (e.g., triethylamine) is used to neutralize the HCl byproduct.

-

Reaction Conditions: The reaction is typically stirred at low temperature and then allowed to warm to room temperature to ensure completion.

-

Quenching and Extraction: The reaction mixture is quenched by the addition of water or a dilute aqueous acid. The organic layer is separated, washed successively with dilute acid, a basic solution (like sodium bicarbonate), and brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by vacuum distillation to obtain the final, high-purity this compound. The purity of the final product can be assessed by standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow for this compound.

Biological Activity and Applications

This compound is primarily documented as a pharmaceutical intermediate.[6] While some sources suggest potential biological activities, detailed studies on its mechanism of action and specific signaling pathways are not extensively reported in the public domain. Its structural similarity to other N,N-dialkylamides, some of which exhibit properties as insect repellents or have applications in drug delivery, suggests potential avenues for future research. It has also been noted for its use in color film emulsions.[2]

Conclusion

This technical guide provides essential information on this compound for researchers and professionals. The compiled data on its chemical identity, properties, and a representative synthesis protocol serve as a valuable resource for its application in scientific research and development. Further investigations are warranted to fully elucidate its biological activity and expand its potential applications.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. This compound | C16H33NO | CID 18783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 3352-87-2 | DAA35287 | Biosynth [biosynth.com]

- 5. This compound | 3352-87-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. fishersci.nl [fishersci.nl]

- 7. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]

An In-depth Technical Overview of N,N-Diethyldodecanamide

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical properties of N,N-Diethyldodecanamide, a fatty amide used as a pharmaceutical intermediate.[1]

Physicochemical Data Summary

The fundamental molecular characteristics of this compound are essential for its application in research and development. A summary of its key quantitative data is presented below.

| Property | Value |

| Molecular Formula | C16H33NO |

| Molecular Weight | 255.44 g/mol [2][3] |

| IUPAC Name | This compound[2] |

| CAS Registry Number | 3352-87-2[2][4] |

Relationship between Chemical Identity and Properties

The chemical structure dictates the molecular formula, which in turn determines the molecular weight of a compound. This hierarchical relationship is fundamental in chemical sciences.

Figure 1: Logical flow from chemical name to molecular properties.

References

N,N-Diethyldodecanamide: A Comprehensive Technical Analysis of its Physicochemical Properties

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical properties of N,N-Diethyldodecanamide, a versatile amide compound with applications in various scientific fields. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and relevant analytical workflows.

Core Physicochemical Data

This compound, also known as Diethyllauramide, is a tertiary amide with the chemical formula C₁₆H₃₃NO.[1] Its key physical properties, including boiling point and density, are critical for its application and handling in a laboratory setting. A summary of these properties is presented below.

| Property | Value | Conditions |

| Boiling Point | 166-167 °C | at 2 mmHg (2 torr) |

| Density | 0.847 g/mL | at 25 °C |

Table 1: Key Physicochemical Properties of this compound. Data sourced from multiple chemical suppliers and databases.[1][2][3]

Experimental Protocols

Accurate determination of the boiling point and density of a substance is fundamental in chemical research. The following sections detail the standard methodologies for these measurements.

Determination of Boiling Point Under Reduced Pressure

Given that this compound has a high boiling point at atmospheric pressure, determination under reduced pressure is the preferred method to prevent decomposition.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a condenser, a receiving flask, and a connection to a vacuum pump. A thermometer is positioned so that the bulb is level with the side arm of the distillation head.

-

Sample Preparation: A small volume of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Pressure Reduction: The system is evacuated to the desired pressure (e.g., 2 mmHg) using the vacuum pump. The pressure is monitored with a manometer.

-

Heating: The sample is gradually heated using a heating mantle.

-

Boiling Point Measurement: The temperature is recorded when the liquid is observed to be boiling and a steady reflux of condensate is seen on the thermometer bulb. This stable temperature reading is the boiling point at the recorded pressure.

Determination of Density

The density of a liquid can be determined using a straightforward gravimetric method.

Methodology:

-

Mass of Empty Container: An empty, dry volumetric flask or pycnometer of a known volume is weighed on an analytical balance.

-

Mass of Filled Container: The container is filled with this compound to the calibration mark, ensuring the temperature of the liquid is 25 °C. The filled container is then reweighed.

-

Calculation: The mass of the this compound is calculated by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated by dividing the mass of the liquid by its known volume.

Analytical Workflow: Quantification in Biological Matrices

This compound's potential as a pharmacological agent necessitates robust methods for its quantification in biological fluids such as human serum. A typical workflow for such an analysis is outlined below.

References

N,N-Diethyldodecanamide: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Diethyldodecanamide (also known as N,N-Diethyllauramide), a versatile fatty amide used as a specialty surfactant precursor and pharmaceutical intermediate.[1][2] Due to a lack of extensive published quantitative data, this guide synthesizes available qualitative information, outlines a detailed experimental protocol for determining precise solubility, and discusses the theoretical basis for its solubility behavior in various organic solvents.

Core Concepts: Molecular Structure and Polarity

This compound possesses a molecular structure that dictates its solubility. The molecule consists of a long, nonpolar dodecyl (C12) hydrocarbon tail and a polar tertiary amide headgroup. This amphiphilic nature is central to its solubility properties, generally following the principle of "like dissolves like." The long alkyl chain imparts significant nonpolar character, suggesting higher solubility in nonpolar organic solvents. Conversely, the polar amide group allows for some interaction with more polar solvents.

Qualitative Solubility Profile

| Solvent Type | Qualitative Solubility |

| Polar Protic | |

| Water | Insoluble |

| Ethanol | Miscible |

| Polar Aprotic | |

| Acetone | Expected to be soluble to miscible |

| Chloroform | Expected to be soluble to miscible |

| Nonpolar | |

| Ether | Miscible |

| Hexane | Expected to be soluble to miscible |

| Toluene | Expected to be soluble to miscible |

This table is based on a combination of available data and predictions based on molecular structure.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following method is a robust approach for determining the solubility of this compound in various organic solvents.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should have visible excess solid to confirm saturation.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solute to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solute.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining this compound.

-

Chromatographic Method (Preferred): Dilute the filtered solution with a known volume of the solvent. Analyze the concentration of this compound using a pre-calibrated GC-FID or HPLC method.

-

-

Data Analysis: Calculate the solubility in grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L). Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Logical Relationships in Solubility

The solubility of this compound is governed by the balance between its nonpolar alkyl chain and its polar amide group. The following diagram illustrates the expected trend in solubility based on the polarity of the organic solvent.

Applications in Drug Development

As a pharmaceutical intermediate, the solubility of this compound in various organic solvents is critical for its use in synthesis, purification, and formulation processes. Its ability to dissolve in a range of solvents makes it a versatile component in the development of drug delivery systems. A thorough understanding of its solubility profile is essential for formulation scientists to ensure the stability, efficacy, and safety of the final pharmaceutical product.

References

N,N-Diethyldodecanamide material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety Data Sheet for N,N-Diethyldodecanamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological properties of this compound (CAS No. 3352-87-2). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, experimental methodologies, and clear visual workflows for safety procedures.

Chemical Identification and Physical Properties

This compound is a fatty amide used in various laboratory and chemical synthesis applications, including as a pharmaceutical intermediate.[1]

| Property | Value | Remarks |

| Molecular Formula | C16H33NO | [2][3] |

| Molecular Weight | 255.44 g/mol | [1][2] |

| Appearance | Clear, colorless to light yellow liquid | [1][2][3] |

| Physical State | Liquid | [2][3] |

| Odor | No information available | [2] |

| Boiling Point | 166 - 167 °C (330.8 - 332.6 °F) | @ 2 mmHg[2] |

| Melting Point | 3 - 5 °C | [4][5] |

| Density / Specific Gravity | 0.847 g/mL | at 25 °C[1][2] |

| Flash Point | > 112 °C (> 233.6 °F) | [2] |

| Refractive Index | 1.454 - 1.455 | at 20 °C[1][5] |

| Water Solubility | No information available | [2] |

| Purity | Min. 98.0% (GC) | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

-

Skin Irritation (Category 2) : Causes skin irritation.[6][7]

-

Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[6][7]

-

Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[6][7]

The product is not considered hazardous by the US OSHA Hazard Communication Standard 2024 (29 CFR 1910.1200).[2]

Toxicological Data

The primary toxicological concern is acute toxicity upon ingestion.

| Test | Result | Species |

| LD50 Oral | > 3200 mg/kg | Rat |

Experimental Protocols

The toxicological data presented in safety data sheets are derived from standardized experimental protocols. The following sections describe the likely methodologies based on OECD (Organisation for Economic Co-operation and Development) Test Guidelines, which are internationally recognized standards.

Acute Oral Toxicity (LD50)

The reported oral LD50 value for this compound in rats is > 3200 mg/kg.[2] This value is typically determined using a method like the one described in the now-rescinded OECD Test Guideline 401 or its modern alternatives (OECD 420, 423, 425).

Methodology (Based on OECD Guideline 401 - Traditional Method):

-

Objective: To determine the median lethal dose (LD50), which is the statistically derived single dose of a substance expected to cause death in 50% of the animals when administered orally.[8]

-

Test Animals: Healthy, young adult rodents (commonly rats), all of the same sex (females are often preferred and should be nulliparous and non-pregnant).[8]

-

Procedure:

-

Observations:

-

All signs of toxicity, including tremors, convulsions, salivation, diarrhea, lethargy, and coma, are recorded.[8]

-

The time of death is recorded as precisely as possible.[8]

-

Body weights are recorded before administration, weekly, and at death.[8]

-

At the end of the observation period, surviving animals are euthanized and necropsied along with the animals that died during the test.[8]

-

-

Data Analysis: The LD50 is calculated using a statistical method (e.g., probit analysis).

Modern alternatives like the Fixed Dose Procedure (OECD 420), Acute Toxic Class Method (OECD 423), and Up-and-Down Procedure (OECD 425) are now used to reduce the number of animals required and to use non-lethal endpoints where possible.[9]

Acute Dermal Irritation

This compound is classified as causing skin irritation.[6] The experimental protocol for this determination is likely based on OECD Test Guideline 404.

Methodology (Based on OECD Guideline 404):

-

Objective: To assess the potential of a substance to cause reversible inflammatory changes to the skin.[10]

-

Test Animals: Albino rabbits are the preferred species.[11]

-

Procedure:

-

Observations:

-

Scoring: The severity of erythema and edema is graded numerically to calculate an overall skin irritation score.[10] A substance is considered an irritant if the scores exceed a certain threshold and the effects are reversible.[11]

Acute Eye Irritation

This compound is classified as causing serious eye irritation.[6] The experimental protocol for this determination is likely based on OECD Test Guideline 405.

Methodology (Based on OECD Guideline 405):

-

Objective: To determine the potential of a substance to produce irritation or corrosion when applied to the eye.[6][14]

-

Test Animals: Healthy, adult albino rabbits are used.[15]

-

Procedure:

-

Observations:

-

Scoring: Lesions of the cornea (opacity), iris, and conjunctiva (redness, swelling) are scored numerically.[6][14] A substance is classified as an irritant or corrosive based on the severity and persistence of these scores.[6][14]

Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to ensure safety in the laboratory. The following diagrams illustrate the recommended workflows for handling and in case of emergencies.

Standard Handling and Storage Workflow

Caption: Workflow for safe handling and storage of this compound.

Accidental Release (Spill) Response Workflow

References

- 1. This compound | C16H33NO | CID 18783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. This compound | 3352-87-2 [chemicalbook.com]

- 4. scribd.com [scribd.com]

- 5. innospecsustainability.com [innospecsustainability.com]

- 6. flashpointsrl.com [flashpointsrl.com]

- 7. sterlab-store.com [sterlab-store.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. nucro-technics.com [nucro-technics.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

Commercial Sourcing and Technical Applications of N,N-Diethyldodecanamide: A Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the commercial suppliers, technical specifications, and potential applications of N,N-Diethyldodecanamide.

This compound, a fatty acid amide, is a versatile chemical compound with growing interest in the pharmaceutical and chemical industries. Its properties as a solvent, surfactant, and potential skin penetration enhancer make it a valuable tool for drug formulation and delivery. This technical guide provides a comprehensive overview of commercially available this compound, including a comparative analysis of suppliers, and outlines experimental considerations for its application in research and development.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The table below summarizes key information from several prominent suppliers to facilitate comparison and procurement. Researchers should always refer to the supplier's specific product documentation and Safety Data Sheet (SDS) before purchase and use.

| Supplier | Product Name/Number | Purity | Available Quantities | CAS Number | Additional Information |

| Thermo Scientific (Alfa Aesar) | This compound, 98% | 98% | 250 g | 3352-87-2 | Used as a pharmaceutical intermediate.[1] |

| TCI America | This compound | >98.0% (GC) | 25 mL, 500 mL | 3352-87-2 | Available through distributors like Fisher Scientific.[2][3] |

| Lab Pro Inc. | This compound | Min. 98.0% (GC) | 25 mL | 3352-87-2 | Physical properties such as refractive index and specific gravity are provided.[4] |

| CP Lab Safety | This compound (KS-21) | Not specified | 25 g, 500 mL | 3352-87-2 | Hazard and precautionary statements are available.[5] |

| ChemicalBook | This compound | ≥99% | Varies by supplier | 3352-87-2 | A platform listing multiple suppliers, primarily from China, with varying prices.[6] |

| Spectrum Chemicals Australia | NN-Diethyldodecanamide | Not specified | 25 mL, 500 mL | 3352-87-2 | Provides pricing information.[7] |

Experimental Protocols and Applications

While specific, detailed experimental protocols for this compound are not extensively published, its structural similarity to other N,N-dialkylamides, such as N,N-Diethyl-m-toluamide (DEET), allows for the adaptation of existing methodologies for various applications.

General Synthesis of N,N-Dialkylamides

A common method for the synthesis of N,N-dialkylamides involves the reaction of a carboxylic acid with a dialkylamine. The following is a general protocol that can be adapted for the synthesis of this compound.

Materials:

-

Dodecanoyl chloride

-

Diethylamine

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Sodium hydroxide solution (e.g., 1 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware.

Procedure:

-

Dissolve diethylamine in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.

-

Slowly add dodecanoyl chloride dropwise to the stirred diethylamine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with dilute sodium hydroxide solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation or column chromatography.

Application as a Skin Penetration Enhancer

N,N-dialkylamides have been investigated for their ability to enhance the permeation of drugs through the skin. The following is a general protocol for evaluating the in vitro skin permeation of a drug using this compound as a potential enhancer.

Materials:

-

Franz diffusion cells

-

Excised skin from a suitable animal model (e.g., porcine or rodent) or human cadaver skin

-

Phosphate-buffered saline (PBS) as the receptor solution

-

The drug of interest

-

This compound

-

A suitable solvent for the drug and enhancer (e.g., ethanol, propylene glycol)

-

High-performance liquid chromatography (HPLC) system for drug quantification.

Procedure:

-

Prepare donor formulations of the drug in the chosen solvent with and without a specific concentration of this compound.

-

Mount the excised skin in the Franz diffusion cells with the stratum corneum facing the donor compartment.

-

Fill the receptor compartment with PBS and equilibrate the system to 32°C.

-

Apply the donor formulation to the skin surface.

-

At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh, pre-warmed PBS.

-

Analyze the drug concentration in the collected samples using a validated HPLC method.

-

Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux. The enhancement ratio can be calculated by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer.[8][9]

Use in Microemulsion Formulations

This compound can potentially be used as a co-surfactant or oil phase in microemulsion formulations to enhance the solubility of poorly water-soluble drugs.

General Protocol for Microemulsion Preparation:

-

Component Selection: Select an oil phase, a surfactant, a co-surfactant (this compound could be evaluated here), and an aqueous phase. The selection is based on the solubility of the drug in these components.

-

Constructing a Pseudo-Ternary Phase Diagram:

-

Prepare various mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).

-

For each Smix ratio, prepare mixtures with the oil phase at various weight ratios (e.g., 1:9, 2:8, ... , 9:1).

-

Titrate each oil-Smix mixture with the aqueous phase dropwise under constant stirring.

-

Observe the mixtures for transparency and fluidity to identify the microemulsion region.

-

Plot the results on a pseudo-ternary phase diagram to visualize the microemulsion existence area.

-

-

Formulation Preparation: Based on the phase diagram, select a composition within the microemulsion region and dissolve the drug in the appropriate phase before forming the microemulsion.

Mandatory Visualizations

To aid in the understanding of the procurement and experimental processes, the following diagrams have been generated.

Caption: A workflow for selecting a commercial supplier of this compound.

Caption: A general workflow for an in vitro skin permeation study.

Safety Considerations

This compound is an irritant to the skin and eyes and may cause respiratory irritation.[10] It is imperative to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[10][11]

References

- 1. This compound, 98%, Thermo Scientific 250 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 2. This compound | 3352-87-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. labproinc.com [labproinc.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | 3352-87-2 [chemicalbook.com]

- 7. specau.com.au [specau.com.au]

- 8. benchchem.com [benchchem.com]

- 9. The use of N,N-diethyl-m-toluamide to enhance dermal and transdermal delivery of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Discovery and Synthesis of N,N-Diethyldodecanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyldodecanamide, a long-chain fatty acid amide, belongs to a class of compounds with diverse applications, ranging from pharmaceutical intermediates to components in industrial formulations.[1][2] This technical guide provides a comprehensive overview of the available knowledge on its discovery and synthesis. While the precise historical moment of its first synthesis is not prominently documented in readily accessible scientific literature, its preparation falls within the well-established principles of amide synthesis, the history of which dates back to the late 19th century. This document will delve into the historical context of fatty acid amide synthesis, detail the common and modern methods for the preparation of this compound, present its physicochemical properties in a structured format, and provide exemplary experimental protocols.

Historical Context of Fatty Acid Amide Synthesis

The synthesis of amides is a fundamental transformation in organic chemistry. The first preparation of a simple fatty amide, stearamide, was reported by Hofmann in 1882 through the thermal dehydration of ammonium salts, a method originally discovered by Dumas.[3] The broader family of fatty acid amides gained significant attention in the mid-20th century due to their economic importance and diverse applications.[3]

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C16H33NO | [7] |

| Molecular Weight | 255.45 g/mol | [7] |

| CAS Number | 3352-87-2 | [2] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Boiling Point | 166-167 °C at 2 mmHg | [1] |

| Density | 0.847 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.454 | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of dodecanoic acid (lauric acid) or its derivatives with diethylamine. The most common and industrially viable methods involve the activation of the carboxylic acid to facilitate the amidation reaction.

General Synthesis Workflow

The general workflow for the synthesis of this compound from dodecanoic acid is depicted in the following diagram.

Caption: General workflow for the synthesis of this compound.

Key Synthesis Methodologies

Two primary routes for the synthesis of this compound are detailed below.

1. From Dodecanoyl Chloride (Acyl Chloride Method)

This is a classic and highly efficient method for amide synthesis. It involves the conversion of dodecanoic acid to dodecanoyl chloride, which then readily reacts with diethylamine.

Caption: Two-step synthesis via the acyl chloride method.

Experimental Protocol (Acyl Chloride Method):

-

Preparation of Dodecanoyl Chloride: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dodecanoic acid (1.0 eq). Slowly add thionyl chloride (1.2 eq) at room temperature. Heat the reaction mixture to reflux for 2-3 hours until the evolution of gas ceases. The excess thionyl chloride can be removed by distillation under reduced pressure to yield crude dodecanoyl chloride.

-

Amidation: Dissolve the crude dodecanoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) in a separate flask under an inert atmosphere. Cool the solution in an ice bath. In a separate container, prepare a solution of diethylamine (2.2 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq) in the same solvent. Add the diethylamine solution dropwise to the cooled dodecanoyl chloride solution with vigorous stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The crude this compound can be purified by vacuum distillation or column chromatography.

2. Direct Amidation using Coupling Agents

Modern synthetic methods often employ coupling agents to facilitate the direct formation of the amide bond from the carboxylic acid and amine, avoiding the need to prepare the acyl chloride separately.

Caption: Direct amidation using a coupling agent.

Experimental Protocol (Direct Amidation with DCC):

-

Reaction Setup: To a solution of dodecanoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran, add diethylamine (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Addition of Coupling Agent: Cool the mixture in an ice bath and add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in the same solvent dropwise with stirring.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by vacuum distillation or column chromatography.

Conclusion

This compound is a fatty acid amide with established physicochemical properties and synthesis routes. While its specific discovery history is not as well-documented as some other prominent chemical compounds, its synthesis is based on fundamental and well-understood amidation reactions that have been refined over more than a century. The methods described in this guide, from the traditional acyl chloride approach to modern direct amidation techniques, provide robust and efficient pathways for the preparation of this versatile molecule for research and industrial purposes. Further investigation into historical chemical archives, such as the Beilstein database, may provide more specific details on its initial synthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | 3352-87-2 [chemicalbook.com]

- 3. cyberlipid.gerli.com [cyberlipid.gerli.com]

- 4. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amide FA | Cyberlipid [cyberlipid.gerli.com]

- 6. pschemicals.com [pschemicals.com]

- 7. This compound | C16H33NO | CID 18783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of N,N-Diethyldodecanamide from Dodecanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N,N-Diethyldodecanamide, a valuable intermediate in pharmaceutical and chemical research. The synthesis is achieved through the nucleophilic acyl substitution of dodecanoyl chloride with diethylamine. This method is robust, proceeds with a high yield, and is scalable for various research and development needs. Included are comprehensive experimental procedures, a summary of quantitative data, and characterization methods for the final product.

Introduction

This compound is a tertiary amide with a long alkyl chain, making it a versatile molecule in various applications, including its use as a pharmaceutical intermediate. The synthesis from dodecanoyl chloride and diethylamine is a classic example of nucleophilic acyl substitution, a fundamental reaction in organic chemistry. Dodecanoyl chloride, an acyl chloride, is highly reactive towards nucleophiles like diethylamine. The reaction proceeds readily, typically in the presence of a non-nucleophilic base such as triethylamine to neutralize the hydrochloric acid byproduct. This prevents the protonation of the amine reactant, which would render it non-nucleophilic.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic carbonyl carbon of dodecanoyl chloride, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a good leaving group. A base, such as triethylamine, then deprotonates the resulting diethylammonium ion to yield the final product, this compound, and triethylammonium chloride.

Experimental Protocol

3.1. Materials and Reagents

-

Dodecanoyl chloride (≥98%)

-

Diethylamine (≥99.5%)

-

Triethylamine (≥99.5%), anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (if necessary)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

3.2. Equipment

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

NMR spectrometer

-

Infrared spectrometer

-

Mass spectrometer

3.3. Synthetic Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethylamine (1.1 equivalents) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Base: Add triethylamine (1.2 equivalents) to the stirred solution of diethylamine.

-

Addition of Dodecanoyl Chloride: Dissolve dodecanoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the cooled amine solution via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1 M HCl solution to neutralize any remaining triethylamine and diethylamine.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, purify the crude this compound by vacuum distillation or column chromatography on silica gel.

-

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₃₃NO |

| Molecular Weight | 255.44 g/mol [1][2][3] |

| Appearance | Clear, colorless to light yellow liquid[2] |

| Boiling Point | 166-167 °C at 2 mmHg[2] |

| Density | 0.847 g/mL at 25 °C[2] |

| Refractive Index (n²⁰/D) | 1.454[2] |

| Purity (typical) | >98% (GC)[4][5] |

| Expected Yield | High (>90%) |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the ethyl groups (triplet and quartet), a triplet for the α-methylene group of the dodecanoyl chain, multiplets for the other methylene groups of the long alkyl chain, and a terminal methyl triplet. |

| ¹³C NMR | A peak for the carbonyl carbon, signals for the carbons of the two ethyl groups, and a series of peaks for the carbons of the dodecyl chain. |

| IR (Infrared) | A strong absorption band around 1630-1650 cm⁻¹ corresponding to the C=O stretching of the tertiary amide. C-H stretching bands around 2850-2960 cm⁻¹. |

| Mass Spec (MS) | The molecular ion peak (M⁺) at m/z = 255.44. Common fragmentation patterns for amides.[1][3] |

Visualization of the Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Dodecanoyl chloride is corrosive and reacts with moisture; handle with care.

-

Diethylamine and triethylamine are flammable and corrosive.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of this compound from dodecanoyl chloride and diethylamine is a straightforward and efficient process. The provided protocol, based on the well-established Schotten-Baumann conditions, offers a reliable method for obtaining this compound in high purity and yield. This application note serves as a valuable resource for researchers in need of a practical guide for the synthesis of tertiary amides for various applications in drug development and chemical synthesis.

References

Application Notes and Protocols for the Synthesis of N,N-Diethyldodecanamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Diethyldodecanamide, a tertiary amide derived from dodecanoic acid (lauric acid), is a compound of interest in various chemical and pharmaceutical research areas. Its synthesis is a fundamental example of amide bond formation, a crucial reaction in organic chemistry. The most common and efficient laboratory method for preparing this compound is through the nucleophilic acyl substitution of dodecanoyl chloride with diethylamine. This document provides a detailed experimental protocol for this synthesis, including quantitative data and a visual representation of the workflow.

Reaction and Mechanism

The synthesis proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of dodecanoyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the stable N,N-disubstituted amide.[1][2][3] A base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride (HCl) byproduct that is formed, preventing it from protonating the diethylamine reactant.[1][4]

Overall Reaction:

CH₃(CH₂)₁₀COCl + (CH₃CH₂)₂NH → CH₃(CH₂)₁₀CON(CH₂CH₃)₂ + HCl

Experimental Protocol: Synthesis via Dodecanoyl Chloride

This protocol details the synthesis of this compound from dodecanoyl chloride and diethylamine under Schotten-Baumann conditions.[1]

Materials and Reagents:

-

Dodecanoyl chloride

-

Diethylamine

-

Triethylamine (or Pyridine)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Fume hood

Procedure:

-

Reaction Setup: In a fume hood, add diethylamine (1.0 eq) and anhydrous dichloromethane to a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Base: Add triethylamine (1.1 eq) to the solution.[1] Cool the flask to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add dodecanoyl chloride (1.0 eq), dissolved in a small amount of anhydrous dichloromethane, to the stirring solution dropwise using a dropping funnel over a period of 15-30 minutes.[2]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 1-2 hours.[2]

-

Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up (Quenching and Extraction): Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Washing:

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[1][5] Filter off the drying agent.

-

Purification: Concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[1] The product, if required, can be further purified by vacuum distillation.

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol.

| Parameter | Value | Notes |

| Reactants | ||

| Dodecanoyl chloride | 1.0 eq | Limiting reagent |

| Diethylamine | 1.0 eq | |

| Triethylamine | 1.1 eq | Base to neutralize HCl byproduct[1] |

| Solvent | ||

| Dichloromethane | ~5-10 mL per gram of acyl chloride | Anhydrous conditions are recommended |

| Reaction Conditions | ||

| Initial Temperature | 0 °C (Ice Bath) | For controlled addition of acyl chloride |

| Reaction Temperature | Room Temperature | |

| Reaction Time | 1 - 2 hours | [2] |

| Work-up Solutions | ||

| 1 M HCl | ~20-30 mL | Volume can be adjusted based on scale |

| Saturated NaHCO₃ | ~20-30 mL | Volume can be adjusted based on scale |

| Brine | ~20-30 mL | Volume can be adjusted based on scale |

| Expected Yield | >90% | Yields are typically high for this reaction |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

References

Application Notes: N,N-Diethyldodecanamide in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Subject: Evaluation of N,N-Diethyldodecanamide as a Solvent in Peptide Synthesis

A comprehensive review of scientific literature and patent databases has revealed no documented use of this compound as a solvent or reagent in peptide synthesis. Standard and extensively researched solvents for Solid-Phase Peptide Synthesis (SPPS) include N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM).[1][2] Recent research has focused on identifying "greener" and less hazardous alternatives to these traditional solvents, with several promising candidates emerging. However, this compound has not been identified as a viable or tested alternative in the reviewed literature.

This document provides an overview of solvent selection criteria in peptide synthesis, a summary of commonly used solvents, and a brief on investigated greener alternatives. This information is intended to guide researchers in selecting appropriate solvent systems for their specific peptide synthesis needs.

The Role of Solvents in Solid-Phase Peptide Synthesis (SPPS)

The choice of solvent is critical for the success of SPPS as it impacts several key aspects of the process:

-

Resin Swelling: The solvent must effectively swell the solid support (resin) to ensure that the reactive sites are accessible to reagents.[3][4]

-

Solubility of Reagents: The solvent must dissolve amino acids, coupling reagents, and deprotection agents to facilitate efficient reactions.[5][6]

-

Reaction Kinetics: The solvent can influence the rates of both the coupling and deprotection steps.

-

Peptide Aggregation: A suitable solvent can help to minimize the aggregation of the growing peptide chain, which can otherwise lead to incomplete reactions and low yields.[7]

-

Washing Efficiency: The solvent is used extensively for washing the resin between steps to remove excess reagents and by-products.

Standard Solvents in SPPS

The most commonly utilized solvents in SPPS are polar aprotic solvents.[8]

| Solvent | Key Properties & Applications |